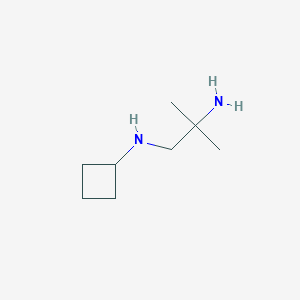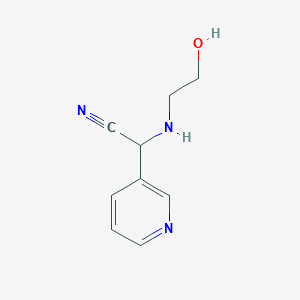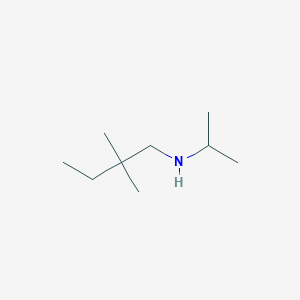
4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine (4-Cl-6-IPPM) is a chemical compound that has recently gained attention in the scientific community for its potential applications in various research areas. It is a pyrimidine derivative that can be synthesized from the reaction of this compound hydrochloride and sodium hydroxide. 4-Cl-6-IPPM has been studied for its potential applications as a chemical reagent, a catalyst, an inhibitor, and a fluorescent dye.
Scientific Research Applications
4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine has a wide range of potential applications in scientific research. It has been used as a chemical reagent for the synthesis of various compounds, such as pyrimidine derivatives and other heterocyclic compounds. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers. In addition, this compound has been studied for its potential application as an inhibitor of certain enzymes, such as acetylcholinesterase. Finally, this compound has been used as a fluorescent dye in biological imaging applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the transmission of nerve impulses. By inhibiting the activity of this enzyme, this compound can affect the transmission of nerve impulses and, thus, have an effect on the body's physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been studied for its potential effects on the nervous system. In particular, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially lead to an increase in the levels of acetylcholine in the body and, thus, an increase in the transmission of nerve impulses. In addition, this compound has been studied for its potential effects on the immune system, as it has been shown to have an inhibitory effect on certain enzymes involved in the immune response.
Advantages and Limitations for Lab Experiments
4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine has several advantages for use in laboratory experiments. First, it is a relatively stable compound, making it suitable for use in a variety of laboratory conditions. Second, it is relatively inexpensive, making it an attractive option for researchers on a budget. Finally, it is relatively easy to synthesize, making it a convenient option for researchers who need to quickly prepare the compound for their experiments.
However, there are also some limitations to consider when using this compound in laboratory experiments. First, the compound is not completely water soluble, making it difficult to use in aqueous solutions. Second, the compound can be toxic if not handled properly, so it is important to take the necessary safety precautions when working with it. Finally, the effects of the compound on the body are not yet fully understood, so it is important to use caution when using it in experiments involving human subjects.
Future Directions
The potential applications of 4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine are still being explored, and there are many potential future directions for research. One area of research is to further explore its potential as a chemical reagent for the synthesis of various compounds. In addition, further research could be done to explore its potential as an inhibitor of certain enzymes, such as acetylcholinesterase.
properties
IUPAC Name |
4-chloro-2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-9(2)16-4-6-17(7-5-16)12-8-11(13)14-10(3)15-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDBZFFSYXXJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467403.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)

![4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1467409.png)
![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)






![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1467423.png)
![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)